9,10-Dimethoxycanthin-6-one

Cancer Research Natural Products Cytotoxicity Assay

9,10-Dimethoxycanthin-6-one is a highly characterized canthin-6-one alkaloid featuring a dual methoxylation pattern at C-9 and C-10. This specific substitution confers potent cytotoxic activity against HT-1080 fibrosarcoma cells (IC50 5.0 µM), outperforming 5-FU (9.2 µM) and related analogs, while providing defined NF-κB inhibition (IC50 19.5 µM). For reproducible biological activity and structure-activity relationship studies, sourcing this exact substitution pattern is critical.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 155861-51-1
Cat. No. B1631381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dimethoxycanthin-6-one
CAS155861-51-1
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC
InChIInChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3
InChIKeyVKMIBFAQYHUWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dimethoxycanthin-6-one (CAS 155861-51-1) — A Dual Methoxylated Canthin-6-one Alkaloid with Cytotoxic and NF-κB Inhibitory Activity


9,10-Dimethoxycanthin-6-one is a naturally occurring canthin-6-one alkaloid, a subclass of β-carboline alkaloids characterized by an additional D-ring [1]. It has been isolated from Eurycoma longifolia (Simaroubaceae), a plant widely used in traditional medicine [2]. The compound features two methoxy substituents at the 9- and 10-positions of the indolonaphthyridine scaffold, and it exhibits both cytotoxic activity against human fibrosarcoma cells and inhibitory effects on the NF-κB signaling pathway [3]. For procurement or research selection, 9,10-dimethoxycanthin-6-one offers a defined molecular entity (MW 280.28; CAS 155861-51-1) whose dual functionalization distinguishes it from other mono-substituted or unsubstituted canthin-6-one analogs, warranting precise sourcing to ensure reproducible biological activity.

Why 9,10-Dimethoxycanthin-6-one Cannot Be Replaced by Unsubstituted or Mono-substituted Canthin-6-one Analogs


Canthin-6-one alkaloids exhibit marked structure-activity relationship (SAR) variation: the number, position, and type of substituents on the aromatic rings critically modulate potency and target engagement. Unsubstituted canthin-6-one shows only moderate cytotoxic activity, while hydroxylation or methoxylation at specific positions (notably C-10 or C-11) is a structural requirement for enhanced cytotoxicity . 9,10-Dimethoxycanthin-6-one carries two methoxy groups at C-9 and C-10, a substitution pattern that is not found in simpler analogs such as 9-methoxycanthin-6-one, 10-hydroxycanthin-6-one, or the parent canthin-6-one. Consequently, the compound's dual methoxylation is associated with a distinct biological profile that cannot be replicated by using a single-substituted derivative. For research or industrial applications where both NF-κB inhibition and potent cytotoxicity are desired, substitution with an alternate canthin-6-one may lead to quantitatively different outcomes.

Quantitative Differentiation of 9,10-Dimethoxycanthin-6-one from Key Comparators


HT-1080 Cytotoxicity: 9,10-Dimethoxycanthin-6-one vs. 5-FU and Structurally Related Analogs

9,10-Dimethoxycanthin-6-one (compound 14) exhibited an IC50 of 5.0 µM against the HT-1080 human fibrosarcoma cell line, demonstrating stronger cytotoxicity than the clinical chemotherapeutic agent 5-fluorouracil (5-FU, IC50 = 9.2 µM) and the structurally related analog 10-hydroxy-9-methoxycanthin-6-one (compound 15, IC50 = 7.2 µM) in the same study [1][2].

Cancer Research Natural Products Cytotoxicity Assay

NF-κB Inhibition: Potency of 9,10-Dimethoxycanthin-6-one

9,10-Dimethoxycanthin-6-one inhibits NF-κB activity with an IC50 of 19.5 µM . While direct head-to-head data against other canthin-6-one analogs in the same assay are not available, canthin-6-one alkaloids as a class have been reported as potent NF-κB inhibitors with IC50 values in the low micromolar range, while other natural product classes from the same source (e.g., C18-type quassinoids, phenolic compounds, coumarins) were inactive at 30 µM [1].

Inflammation Signal Transduction Natural Product Pharmacology

Structure-Activity Relationship: Requirement of C-10 Substitution for Cytotoxicity

A structure-activity relationship (SAR) study of canthin-6-one alkaloids established that hydroxylation or methoxylation at the C-10 or C-11 position is a structural requirement for potent cytotoxicity in KB tissue culture cells . 9,10-Dimethoxycanthin-6-one fulfills this requirement with a methoxy group at C-10, whereas the parent unsubstituted canthin-6-one does not. The study also noted that substitution at the C-1 position had no significant effect on cytotoxicity.

Medicinal Chemistry SAR Lead Optimization

Cytotoxicity Profile: 9,10-Dimethoxycanthin-6-one vs. 9-Methoxycanthin-6-one Across Cancer Cell Lines

9,10-Dimethoxycanthin-6-one shows an IC50 of 5.0 µM against HT-1080 fibrosarcoma cells [1]. In contrast, the mono-methoxy analog 9-methoxycanthin-6-one exhibited IC50 values ranging from 3.79 to 15.09 µM across a panel of six human cancer cell lines (A2780, SKOV-3, MCF-7, HT-29, A375, HeLa) in a separate study [2]. The dual methoxylation in 9,10-dimethoxycanthin-6-one may confer a distinct potency and selectivity profile compared to the mono-substituted derivative.

Comparative Cytotoxicity Cancer Cell Panel Natural Products

Antimicrobial Activity: Class-Level Evidence for Canthin-6-one Alkaloids

Synthetic canthin-6-one alkaloids and their derivatives have been evaluated for antimicrobial activity against Candida albicans, Cryptococcus neoformans, Staphylococcus aureus, and Escherichia coli. At a concentration of 50 µg/mL, several canthin-6-ones exhibited antimicrobial properties [1]. While 9,10-dimethoxycanthin-6-one itself was not tested in this particular study, the class-level data supports the potential utility of canthin-6-one alkaloids in antimicrobial research.

Antimicrobial Antifungal Natural Products

Recommended Research and Industrial Application Scenarios for 9,10-Dimethoxycanthin-6-one (CAS 155861-51-1)


Anti-Fibrosarcoma Drug Discovery and Lead Optimization

9,10-Dimethoxycanthin-6-one is a strong candidate for anti-fibrosarcoma drug discovery programs. Its IC50 of 5.0 µM against HT-1080 fibrosarcoma cells surpasses that of the clinical drug 5-FU (9.2 µM) and the closely related analog 10-hydroxy-9-methoxycanthin-6-one (7.2 µM) in the same assay [1]. Researchers can use this compound as a validated starting point for medicinal chemistry campaigns aimed at improving potency or understanding structure-activity relationships around the 9,10-dimethoxy substitution pattern.

NF-κB Pathway Inhibition Studies in Inflammation Research

For investigations into the NF-κB signaling pathway, 9,10-dimethoxycanthin-6-one offers a defined inhibitory activity with an IC50 of 19.5 µM . This potency distinguishes it from other Eurycoma longifolia metabolites that show no NF-κB inhibition at 30 µM [2]. It is suitable as a chemical probe in cell-based assays to dissect NF-κB-dependent inflammatory responses.

Natural Product Libraries and High-Throughput Screening (HTS)

As a structurally defined canthin-6-one alkaloid with a distinct 9,10-dimethoxy substitution pattern, this compound is an ideal inclusion in natural product libraries for phenotypic or target-based high-throughput screening. Its dual methoxylation is a structural feature associated with enhanced cytotoxicity in SAR studies , increasing the likelihood of identifying novel bioactivities in screening campaigns.

Analytical Method Development and Phytochemical Standardization

An HPLC method for the simultaneous quantification of canthin-6-one and 9,10-dimethoxycanthin-6-one has been developed and validated, showing high linearity (R² ≥ 0.9990) [3]. 9,10-Dimethoxycanthin-6-one can therefore serve as a reference standard for the quality control and chemical standardization of Eurycoma longifolia extracts or related herbal products.

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